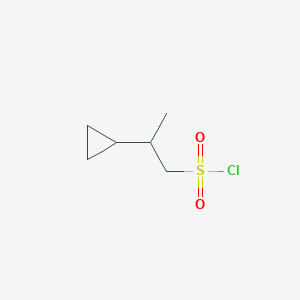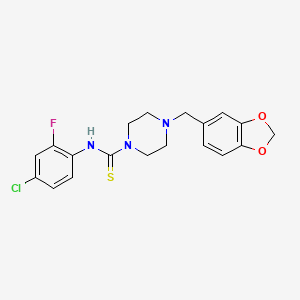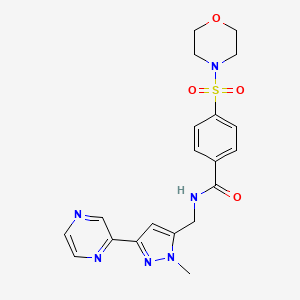![molecular formula C30H35N5O3 B2387468 N-ciclohexil-4-isopentil-1,5-dioxo-2-(4-vinilbencil)-1,2,4,5-tetrahidro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamida CAS No. 1223906-50-0](/img/structure/B2387468.png)
N-ciclohexil-4-isopentil-1,5-dioxo-2-(4-vinilbencil)-1,2,4,5-tetrahidro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C30H35N5O3 and its molecular weight is 513.642. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Sin embargo, es fundamental tener en cuenta que estos compuestos solo son marginalmente estables en agua debido a la hidrólisis. La cinética de la hidrólisis depende de los sustituyentes en el anillo aromático, y el pH influye significativamente en la velocidad de reacción. A pH fisiológico, la hidrólisis se acelera considerablemente .
- Los ésteres de borónico, incluido el compuesto en cuestión, desempeñan un papel crucial en esta reacción debido a sus condiciones suaves y tolerantes a los grupos funcionales. Los investigadores a menudo los emplean como socios de acoplamiento en este proceso transformador .
Diseño y desarrollo de fármacos
Acoplamiento de Suzuki–Miyaura
Hidrometilación mediante protodesboronación
Mecanismo De Acción
Mode of Action
It is known that many triazoloquinazoline derivatives interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities, suggesting they may interact with pathways related to these biological processes .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore currently unknown .
Result of Action
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities, suggesting they may have effects at both the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(4-ethenylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3/c1-4-21-10-12-22(13-11-21)19-34-30(38)35-26-18-23(27(36)31-24-8-6-5-7-9-24)14-15-25(26)28(37)33(29(35)32-34)17-16-20(2)3/h4,10-15,18,20,24H,1,5-9,16-17,19H2,2-3H3,(H,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMQILHRMVCTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2387385.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)


![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)



![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)


![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2387408.png)
